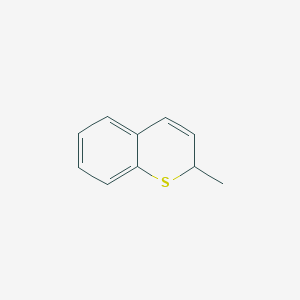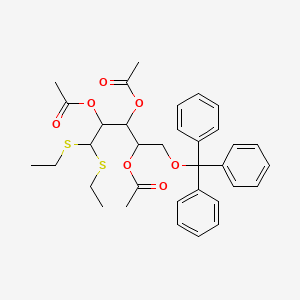
5-O-Triphenylmethyl-D-arabinose, diethyl mercaptal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-O-Triphenylmethyl-D-arabinose, diethyl mercaptal is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is derived from D-arabinose, a naturally occurring sugar, and is modified with triphenylmethyl and diethyl mercaptal groups, which impart distinct chemical characteristics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-O-Triphenylmethyl-D-arabinose, diethyl mercaptal typically involves multiple steps. The initial step often includes the protection of the hydroxyl groups of D-arabinose to prevent unwanted reactions. This is followed by the introduction of the triphenylmethyl group at the 5-O position. The final step involves the formation of the diethyl mercaptal group through a reaction with diethyl dithioacetal.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
5-O-Triphenylmethyl-D-arabinose, diethyl mercaptal can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into simpler derivatives.
Substitution: The triphenylmethyl and diethyl mercaptal groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce simpler alcohols or thiols.
Wissenschaftliche Forschungsanwendungen
5-O-Triphenylmethyl-D-arabinose, diethyl mercaptal has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for hydroxyl functionalities.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent and its role in targeted therapies.
Industry: The compound is used in the synthesis of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 5-O-Triphenylmethyl-D-arabinose, diethyl mercaptal involves its interaction with specific molecular targets. The triphenylmethyl group provides steric hindrance, which can influence the compound’s reactivity and binding affinity. The diethyl mercaptal group can interact with thiol-containing enzymes and proteins, potentially modulating their activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-O-Methyl-D-arabinose: Similar in structure but lacks the triphenylmethyl and diethyl mercaptal groups.
5-O-Methyl-D-xylose: Another sugar derivative with similar properties but different functional groups.
5-O-Methyl-D-lyxose: Shares structural similarities but differs in the arrangement of hydroxyl groups.
Uniqueness
5-O-Triphenylmethyl-D-arabinose, diethyl mercaptal is unique due to the presence of both triphenylmethyl and diethyl mercaptal groups. These groups confer distinct chemical properties, such as increased stability and specific reactivity, making the compound valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
5329-46-4 |
|---|---|
Molekularformel |
C34H40O7S2 |
Molekulargewicht |
624.8 g/mol |
IUPAC-Name |
[3,4-diacetyloxy-5,5-bis(ethylsulfanyl)-1-trityloxypentan-2-yl] acetate |
InChI |
InChI=1S/C34H40O7S2/c1-6-42-33(43-7-2)32(41-26(5)37)31(40-25(4)36)30(39-24(3)35)23-38-34(27-17-11-8-12-18-27,28-19-13-9-14-20-28)29-21-15-10-16-22-29/h8-22,30-33H,6-7,23H2,1-5H3 |
InChI-Schlüssel |
DDIQKROXRACMSF-UHFFFAOYSA-N |
Kanonische SMILES |
CCSC(C(C(C(COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)OC(=O)C)OC(=O)C)OC(=O)C)SCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


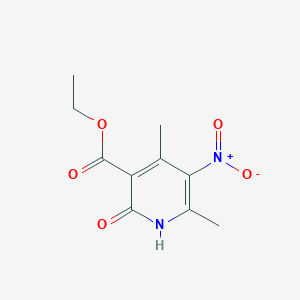



![N,N-dimethyl-2-[3-oxo-1-(2-phenyl-1H-indol-3-yl)-1H-isoindol-2-yl]propanamide](/img/structure/B14735466.png)
![Ethyl 1-[5-cyano-1-ethyl-4-methyl-3-[[3-(2-methylpropyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-6-oxopyridin-2-yl]piperidine-3-carboxylate](/img/structure/B14735473.png)
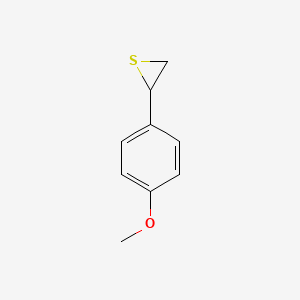
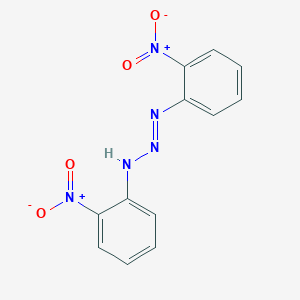
![methyl 6-[(15E)-15-ethylidene-18-methoxycarbonyl-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-17-(1-hydroxyethyl)-7-methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate](/img/structure/B14735494.png)

![methyl 6-[(15E)-15-ethylidene-18-methoxycarbonyl-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-17-(1-hydroxyethyl)-7-methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate](/img/structure/B14735513.png)
![N-[(3beta,4beta,5alpha)-20-(Dimethylamino)-4-hydroxypregnan-3-yl]benzamide](/img/structure/B14735518.png)

